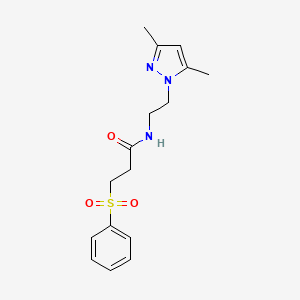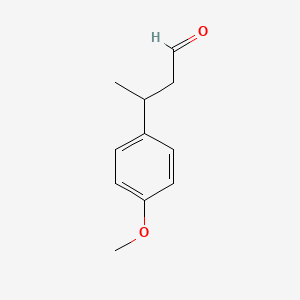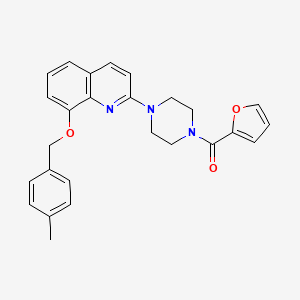
Furan-2-yl(4-(8-((4-methylbenzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Furan-2-yl(4-(8-((4-methylbenzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone” is a complex organic compound containing a furan ring, a quinoline ring, a piperazine ring, and a ketone group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. A ketone is an organic compound characterized by the presence of a carbonyl group in which the carbon atom is covalently bonded to an oxygen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the furan ring might be introduced using a reaction like the Paal-Knorr synthesis . The quinoline ring could potentially be synthesized using the Skraup reaction . The piperazine ring could be formed through a reaction like the Bucherer-Bergs reaction. The ketone group could be introduced through a variety of methods, such as oxidation of an alcohol .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The furan, quinoline, and piperazine rings would each contribute to the three-dimensionality of the molecule, and the ketone group would likely have a polar effect on the molecule’s overall chemistry .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the furan, quinoline, and piperazine rings, as well as the ketone group. The furan ring is aromatic and relatively stable, but can be reactive under certain conditions due to the presence of the oxygen atom . The quinoline ring is also aromatic and has the potential to undergo reactions typical of aromatic compounds . The piperazine ring can act as a bidentate ligand in coordination chemistry . The ketone group is polar and can undergo a variety of reactions, including nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, compounds with these types of structures have moderate to high boiling points due to the presence of aromatic rings and polar functional groups .Aplicaciones Científicas De Investigación
Antibacterial Activity
Furan derivatives have gained prominence due to their remarkable therapeutic efficacy as antibacterial agents . Researchers have explored the synthesis of novel furan derivatives to combat microbial resistance. Notably, nitrofurantoin analogues containing furan scaffolds have been investigated for their antibacterial properties. While some derivatives exhibited promising activity against gram-negative bacteria, further optimization is needed .
Anticancer Potential
Furan compounds, including our target molecule, have demonstrated potential as anticancer agents. Their diverse biological activities include anti-inflammatory, anti-anxiolytic, and anticancer effects . Researchers continue to explore the mechanisms underlying furan-mediated cancer cell inhibition.
Direcciones Futuras
Propiedades
IUPAC Name |
furan-2-yl-[4-[8-[(4-methylphenyl)methoxy]quinolin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-19-7-9-20(10-8-19)18-32-22-5-2-4-21-11-12-24(27-25(21)22)28-13-15-29(16-14-28)26(30)23-6-3-17-31-23/h2-12,17H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDGPMCUJUEBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2430024.png)
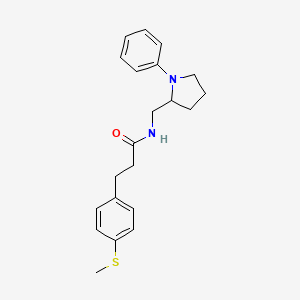
![2,2-Difluoro-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2430027.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2430028.png)
![[4-(Pyridin-3-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2430031.png)
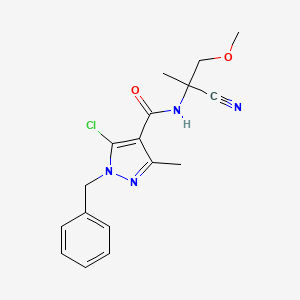
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2430035.png)
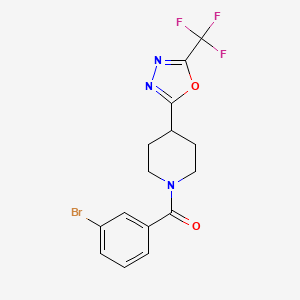
![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2430037.png)

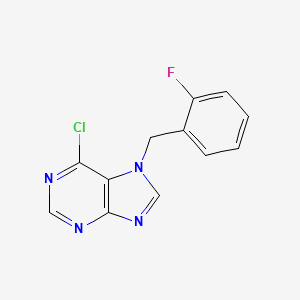
![3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2430040.png)
